molecular formula C8H17NO B1371320 3-Propylpiperidin-4-ol

3-Propylpiperidin-4-ol

Cat. No.: B1371320
M. Wt: 143.23 g/mol
InChI Key: TZOFSDNBBFFIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propylpiperidin-4-ol is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features a hydroxyl (-OH) group at the 4th position and a propyl (-CH2CH2CH3) substituent at the 3rd position of the piperidine ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the propyl chain.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-propylpiperidin-4-ol

InChI

InChI=1S/C8H17NO/c1-2-3-7-6-9-5-4-8(7)10/h7-10H,2-6H2,1H3

InChI Key

TZOFSDNBBFFIRA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNCCC1O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Core Structure Substituent Positions Key Functional Groups Molecular Weight (g/mol)*
3-Propylpiperidin-4-ol Piperidine 3-propyl, 4-OH Hydroxyl, Alkyl ~157.2
3-Piperidineethanol Piperidine 3-(hydroxymethyl) Hydroxymethyl ~129.2
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Piperidine 1-propyl, 4-OH, 4-(aryl-SO2CH3) Sulfonyl, Hydroxyl ~327.4
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol Piperidine 1-methyl, 3-OH, 4-aryl-OCH3 Methoxy, Hydroxyl ~309.3
3-(3-Hydroxypropyl)pyridin-4-ol Pyridine 3-hydroxypropyl, 4-OH Hydroxyl ~153.2

*Molecular weights estimated based on standard atomic masses.

Key Observations :

  • Lipophilicity: The propyl group in this compound enhances lipophilicity compared to shorter-chain analogs like 3-piperidineethanol. This property may influence membrane permeability in biological systems.
  • Hydrogen Bonding : The 4-OH group enables hydrogen bonding, similar to 3-(3-hydroxypropyl)pyridin-4-ol, but the saturated piperidine ring in the former reduces aromatic interactions seen in pyridine derivatives .
  • Steric Effects : Bulky substituents, such as the sulfonylaryl group in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol, significantly increase molecular weight and steric hindrance compared to this compound .
Physicochemical Property Trends
  • Solubility: The hydroxyl group in this compound improves aqueous solubility relative to non-polar analogs like 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine .
  • Boiling/Melting Points : Longer alkyl chains (e.g., propyl vs. methyl) typically lower melting points due to reduced crystallinity, a trend observed in piperidine homologs .

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